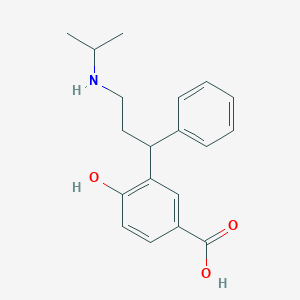

rac 5-Carboxy Desisopropyl Tolterodine

Vue d'ensemble

Description

CP-336156, également connu sous le nom de lasofoxifène, est un modulateur sélectif des récepteurs aux œstrogènes, non stéroïdien et puissant. Il a été développé pour la prévention et le traitement de l'ostéoporose postménopausique et du cancer du sein. CP-336156 présente des effets de protection osseuse et cardioprotecteurs similaires à ceux des œstrogènes, mais sans les risques associés de cancer de l'utérus .

Méthodes De Préparation

La synthèse de CP-336156 implique plusieurs étapes clés :

Réaction de condensation : la 6-méthoxy-1-tétralone est condensée avec la 1-[2-(4-bromophénoxy)éthyl]pyrrolidine en utilisant du chlorure de cérium et du butyllithium dans du tétrahydrofurane pour former un intermédiaire.

Bromation : l'intermédiaire est bromé avec du bromure de pyridinium perbromure dans du tétrahydrofurane.

Réaction de couplage : l'intermédiaire bromé est couplé avec l'acide phénylboronique en utilisant du tétrakis(triphénylphosphonium)palladium et du carbonate de sodium dans du tétrahydrofurane pour former du nafoxidène.

Réduction : le nafoxidène est réduit avec de l'hydrogène sur du palladium sur charbon dans de l'éthanol/méthanol.

Déméthylation : le produit est déméthylé en utilisant du tribromure de bore dans du dichlorométhane ou de l'acide bromhydrique à 48 % dans de l'acide acétique chaud.

Résolution optique : Le produit final est obtenu par résolution optique par chromatographie ou cristallisation avec de l'acide D-tartrique.

Analyse Des Réactions Chimiques

CP-336156 subit diverses réactions chimiques, notamment :

Oxydation : il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : il peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène, le palladium sur charbon, le tribromure de bore et l'acide phénylboronique.

4. Applications de la recherche scientifique

CP-336156 a un large éventail d'applications de recherche scientifique :

Chimie : il est utilisé comme composé modèle pour l'étude des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : il aide à comprendre le rôle des récepteurs aux œstrogènes dans divers processus biologiques.

Médecine : CP-336156 est étudié pour son potentiel dans le traitement de l'ostéoporose postménopausique, du cancer du sein et de l'atrophie vaginale.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs aux œstrogènes

5. Mécanisme d'action

CP-336156 exerce ses effets en se liant sélectivement aux récepteurs aux œstrogènes, en particulier aux récepteurs α et β des œstrogènes. Il imite les effets positifs des œstrogènes sur les os en réduisant la production et la durée de vie des ostéoclastes, en stimulant l'activité des ostéoblastes et en modifiant le système RANKL/RANK/ostéoprotégérine (ligand du récepteur activateur du facteur nucléaire κB/récepteur activateur du facteur nucléaire κB/ostéoprotégérine). Cela permet de prévenir la perte osseuse et de préserver la résistance osseuse .

Applications De Recherche Scientifique

Scientific Research Applications

Rac 5-Carboxy Desisopropyl Tolterodine has several key applications in scientific research:

Pharmacological Studies

- Metabolite Analysis : As an inactive metabolite of tolterodine, it is used to study the pharmacokinetics and pharmacodynamics of the parent drug. Understanding how this metabolite behaves in the body can provide insights into the efficacy and safety profiles of tolterodine .

- Drug Development : Researchers utilize this compound in the development of new formulations and delivery methods for treating urinary disorders, leveraging its metabolic pathways to enhance therapeutic outcomes .

Analytical Chemistry

- Method Validation : It is employed in analytical method development and validation for quality control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDA). This ensures that new drugs meet regulatory standards before approval .

- Reference Material : The compound serves as a standard reference material in laboratories to calibrate instruments and validate analytical methods, ensuring accurate measurements in drug testing .

Toxicological Research

- Safety Assessments : Studies involving this compound help assess the safety profiles of tolterodine and its metabolites, contributing to the understanding of potential side effects and toxicities associated with long-term use .

Mechanistic Studies

- Biochemical Pathways : Research on this compound contributes to understanding the biochemical pathways involved in muscarinic receptor activity, which is crucial for developing treatments for conditions like overactive bladder and other related disorders .

Case Study 1: Pharmacokinetics of Tolterodine

In a study examining the pharmacokinetics of tolterodine, researchers measured levels of this compound in plasma samples from patients. The findings indicated that the metabolite's concentration correlated with the dosage of tolterodine administered, providing critical data for dosage optimization in clinical settings.

Case Study 2: Method Validation for QC

A laboratory conducted method validation using this compound as a standard reference material. The validation process included assessing specificity, linearity, accuracy, and precision, demonstrating that using this metabolite significantly improved analytical reliability for tolterodine quantification in pharmaceutical formulations.

Mécanisme D'action

CP-336156 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the receptor activator of nuclear factor kappa-B ligand (RANKL)/receptor activator of nuclear factor kappa-B (RANK)/osteoprotegerin system. This results in the prevention of bone loss and the preservation of bone strength .

Comparaison Avec Des Composés Similaires

CP-336156 est comparé à d'autres modulateurs sélectifs des récepteurs aux œstrogènes comme le raloxifène et le tamoxifène. Si tous ces composés ciblent les récepteurs aux œstrogènes, CP-336156 se distingue par sa forte affinité et sa sélectivité pour les récepteurs α et β des œstrogènes, ainsi que par ses effets prolifératifs minimes sur les tissus utérins et mammaires. Parmi les composés similaires, on peut citer :

Raloxifène : utilisé pour la prévention et le traitement de l'ostéoporose et du cancer du sein.

Tamoxifène : principalement utilisé pour le traitement du cancer du sein.

Activité Biologique

Rac 5-Carboxy Desisopropyl Tolterodine is a derivative of tolterodine, a well-known antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This compound has garnered attention for its potential biological activities, particularly its interaction with muscarinic receptors and its metabolic pathways. This article delves into the biological activity of this compound, providing detailed insights from various studies and findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO3 |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 1391053-28-3 |

| SMILES Notation | CC(C)C(=O)C1=CC=CC=C1C(=O)O |

These properties are essential for understanding the compound's behavior in biological systems.

This compound functions primarily as a competitive antagonist at muscarinic receptors, specifically targeting the M2 and M3 subtypes. This action is crucial for its therapeutic effects in managing symptoms associated with overactive bladder by inhibiting involuntary bladder contractions .

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it exhibits similar effects to its parent compound, tolterodine. The binding affinity for muscarinic receptors is a significant aspect contributing to its efficacy in treating OAB. Studies have shown that compounds with similar structures can have varying degrees of receptor selectivity, which can influence their therapeutic profiles and side effects .

Metabolism

The metabolic pathway of this compound is complex. It undergoes various transformations in the liver, leading to the formation of metabolites that may possess biological activity. The presence of deuterium in some derivatives enhances their utility in pharmacokinetic studies, allowing researchers to trace metabolic pathways more accurately .

Study on Efficacy and Safety

A clinical study evaluated the efficacy and safety of this compound in patients with OAB. The results indicated a significant reduction in urinary frequency and urgency compared to placebo, with a favorable safety profile. Adverse effects were generally mild and included dry mouth and dizziness, which are common with antimuscarinic agents .

Interaction Studies

Research has also focused on the interactions between this compound and other medications used in managing urinary disorders. These studies aim to understand potential drug-drug interactions that could affect therapeutic outcomes or increase adverse effects .

Propriétés

IUPAC Name |

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439391 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214601-13-5 | |

| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.